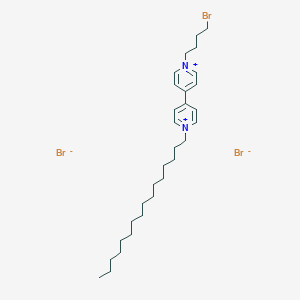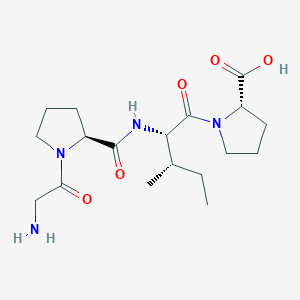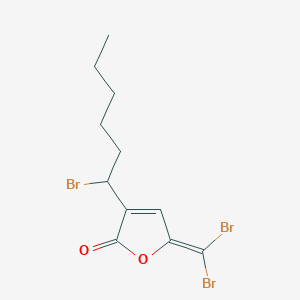
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with a 1-bromohexyl group and a dibromomethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- typically involves multiple steps. One common method includes the bromination of a precursor furanone compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethylene group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation reactions may produce carboxylic acids or ketones.
科学的研究の応用
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2(5H)-Furanone, 3-(1-bromoethyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromopropyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromobutyl)-5-(dibromomethylene)
Uniqueness
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the 1-bromohexyl group provides different steric and electronic properties, influencing its interactions and applications.
特性
CAS番号 |
219640-54-7 |
|---|---|
分子式 |
C11H13Br3O2 |
分子量 |
416.93 g/mol |
IUPAC名 |
3-(1-bromohexyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C11H13Br3O2/c1-2-3-4-5-8(12)7-6-9(10(13)14)16-11(7)15/h6,8H,2-5H2,1H3 |
InChIキー |
HCKFSKHXLXLCKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=CC(=C(Br)Br)OC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
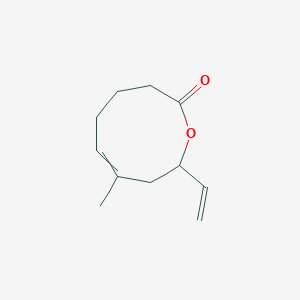
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
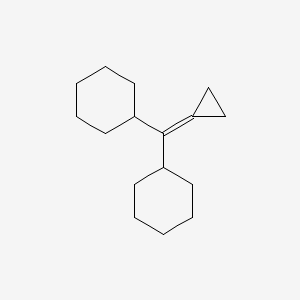
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
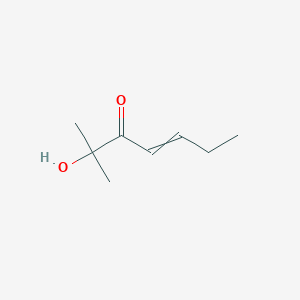
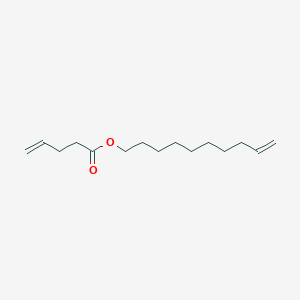
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
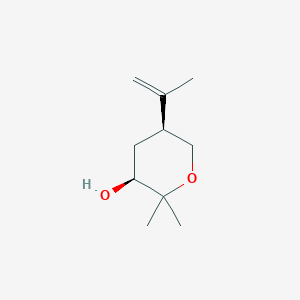
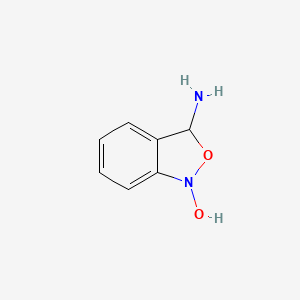
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)

